N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
Description
N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a synthetic heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core. This bicyclic scaffold is substituted at position 1 with an ethyl group, position 3 with a methyl group, and position 6 with a phenethyl moiety. Pyrazolo-pyrimidine derivatives are widely studied for their kinase inhibition, anti-inflammatory, and anticancer properties due to their ability to mimic purine bases in biological systems .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-4-31-24-23(18(3)29-31)28-26(30(25(24)33)16-15-19-11-7-6-8-12-19)35-17-22(32)27-20-13-9-10-14-21(20)34-5-2/h6-14H,4-5,15-17H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBZZCWFBYNUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, which contribute to its biological activity:
- Ethoxyphenyl Group : This moiety is known to enhance lipophilicity, potentially increasing membrane permeability.
- Thioacetamide Linkage : This feature may influence the compound's interaction with biological targets.
- Pyrazolo[4,3-d]pyrimidin Derivative : This core structure is often associated with various pharmacological effects, including anti-inflammatory and anti-cancer properties.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 398.52 g/mol.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anticancer properties. A study published in Medicinal Chemistry demonstrated that compounds containing this scaffold could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: In Vitro Analysis
In vitro studies on similar compounds have shown promising results against various cancer cell lines, such as:
- A549 (Lung Cancer)
- MCF-7 (Breast Cancer)
These studies typically assess cell viability using assays like MTT or SRB, revealing IC50 values in the micromolar range.
Anti-inflammatory Effects
The thioacetamide component suggests potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. For example, a study highlighted the ability of certain thioacetamides to reduce TNF-alpha levels in macrophages .
G Protein-Coupled Receptor Modulation
Emerging research indicates that compounds similar to N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide may interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. The modulation of GPCRs can lead to diverse biological responses, including neurotransmission and immune response regulation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation. Preliminary studies suggest that modifications in the ethoxy group may enhance bioavailability and reduce metabolic degradation.
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[4,3-d]pyrimidine Cores
The compound 2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () shares the pyrazolo[4,3-d]pyrimidine core but differs in substituents:
- Position 6 : A 2-methoxybenzyl group replaces the phenethyl group. This substitution reduces steric bulk but introduces a methoxy group, enhancing electron-donating properties compared to the phenethyl’s hydrophobic tail.
- Acetamide Side Chain: The 2-fluorophenyl group (vs. Fluorine’s electronegativity may improve metabolic stability but reduce solubility relative to the ethoxy group .
Thiazolo[3,2-a]pyrimidine Derivatives
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () replaces the pyrazolo-pyrimidine core with a thiazolo[3,2-a]pyrimidine system. Key differences include:
- Core Conformation : The thiazolo-pyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å), contrasting with the pyrazolo-pyrimidine’s planar structure. This conformational flexibility may influence target binding kinetics.
Pyrimidine-Based Acetamides with Complex Stereochemistry
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () feature tetrahydropyrimidine rings and stereochemical complexity. Unlike the target compound, these derivatives:
- Backbone Structure : Use a hexane backbone with multiple chiral centers, enabling diverse spatial interactions but complicating synthesis.
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
